

gardenoside molecular structure and chemical properties

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Compound of Interest

Compound Name: Gardenoside

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Gardenoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenoside, an iridoid glycoside extracted from the fruits of *Gardenia jasminoides* Ellis, is a bioactive compound with a growing body of research highlighting its therapeutic potential. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key biological activities of **gardenoside**, with a focus on its underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Molecular Structure and Chemical Properties

Gardenoside is a monoterpenoid-derived iridoid glycoside. Its chemical structure consists of a cyclopentanopyran ring system linked to a glucose molecule. The systematic IUPAC name for **gardenoside** is methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate[1].

Chemical Structure

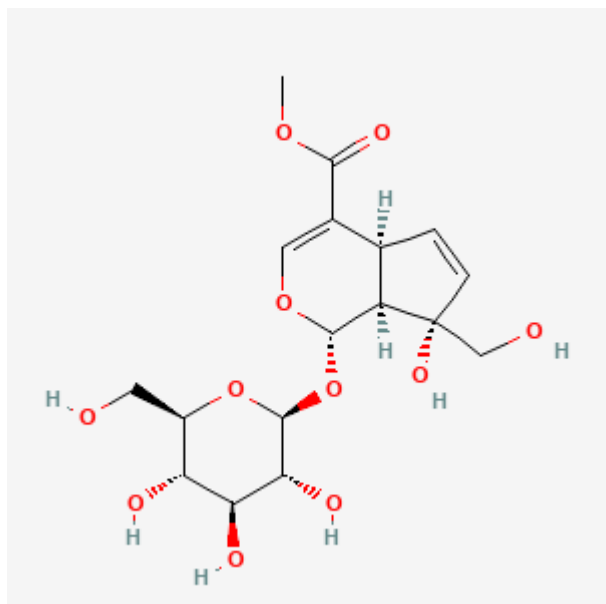


Figure 1: 2D Chemical Structure of **Gardenoside**. Source: PubChem CID 442423

Physicochemical Properties

A summary of the key physicochemical properties of **gardenoside** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₄ O ₁₁	[1]
Molecular Weight	404.37 g/mol	[2][3]
CAS Number	24512-62-7	[1][2]
Melting Point	118-120 °C	[2][3]
Boiling Point (Predicted)	672.8 ± 55.0 °C	[3]
Solubility	Soluble in water, ethanol, methanol, and DMSO. Insoluble in petroleum ether.	[3]
Predicted pKa	12.28 ± 0.60	[3]
Predicted XLogP3	-2.8	[1]
Appearance	White to off-white solid	[3]
UV Absorption (λ _{max})	237 nm	[4]

Experimental Protocols

This section outlines common experimental methodologies for the isolation and purification of **gardenoside** from its natural source, *Gardenia jasminoides* fruits.

Extraction

- Objective: To extract crude **gardenoside** from the dried fruits of *Gardenia jasminoides*.
- Method:
 - Pulverize the dried fruits of *Gardenia jasminoides* into a fine powder.
 - Perform extraction using 80% methanol in water as the solvent[5][6]. The ratio of solvent to plant material can vary, but a common starting point is 10:1 (v/w).
 - The extraction can be carried out using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.

- After extraction, filter the mixture to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Column Chromatography

- Objective: To separate **gardenoside** from other compounds in the crude extract.
- Method:
 - The crude extract is subjected to column chromatography using a stationary phase such as silica gel or a macroporous adsorption resin[7].
 - A gradient elution is typically employed using a solvent system of ethyl acetate, isopropanol, and water[5][6]. A common starting ratio is 3:2:5 (v/v/v)[5][6].
 - Collect fractions and monitor the presence of **gardenoside** using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[7].
 - Combine the fractions containing pure **gardenoside** and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC) Analysis and Purification

- Objective: For quantitative analysis and final purification of **gardenoside**.
- Method:
 - Analytical HPLC: To determine the purity of the isolated **gardenoside**.
 - Column: A C18 reversed-phase column is commonly used[7].
 - Mobile Phase: A typical mobile phase is a gradient of acetonitrile and 0.1% phosphoric acid in water[7]. A common starting ratio is 30:70 (v/v)[7].
 - Flow Rate: A flow rate of approximately 1.0-1.3 mL/min is generally used[7].

- Detection: UV detection at 238 nm[7].
- Preparative HPLC: For obtaining highly pure **gardenoside**.
 - The conditions are similar to analytical HPLC but with a larger column and higher flow rate to handle larger sample loads.

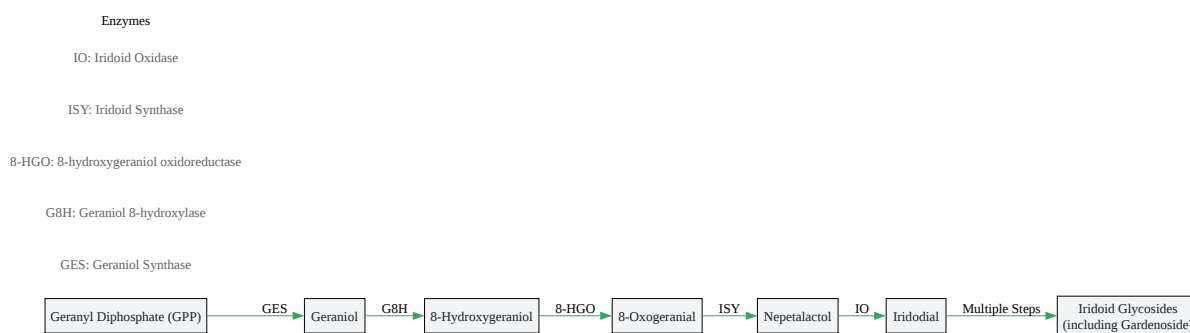


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A simplified workflow for the isolation and purification of **gardenoside**.

Biosynthesis of Gardenoside

Gardenoside is synthesized in *Gardenia jasminoides* via the iridoid biosynthesis pathway, which is a branch of the terpenoid pathway. The key steps involve the cyclization of a precursor, 8-oxogeranial, into the characteristic iridoid scaffold by the enzyme iridoid synthase (ISY)[8].



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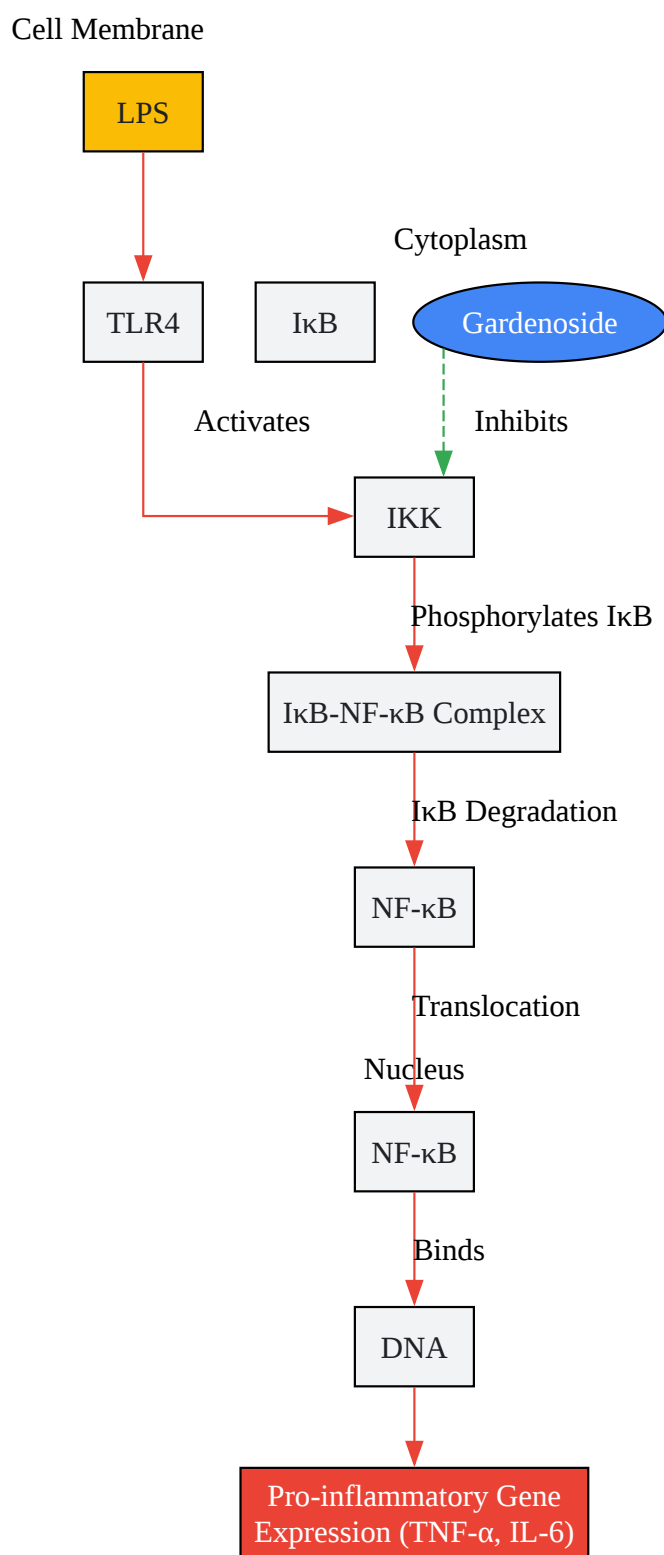
The proposed biosynthesis pathway of iridoid glycosides in *Gardenia jasminoides*.

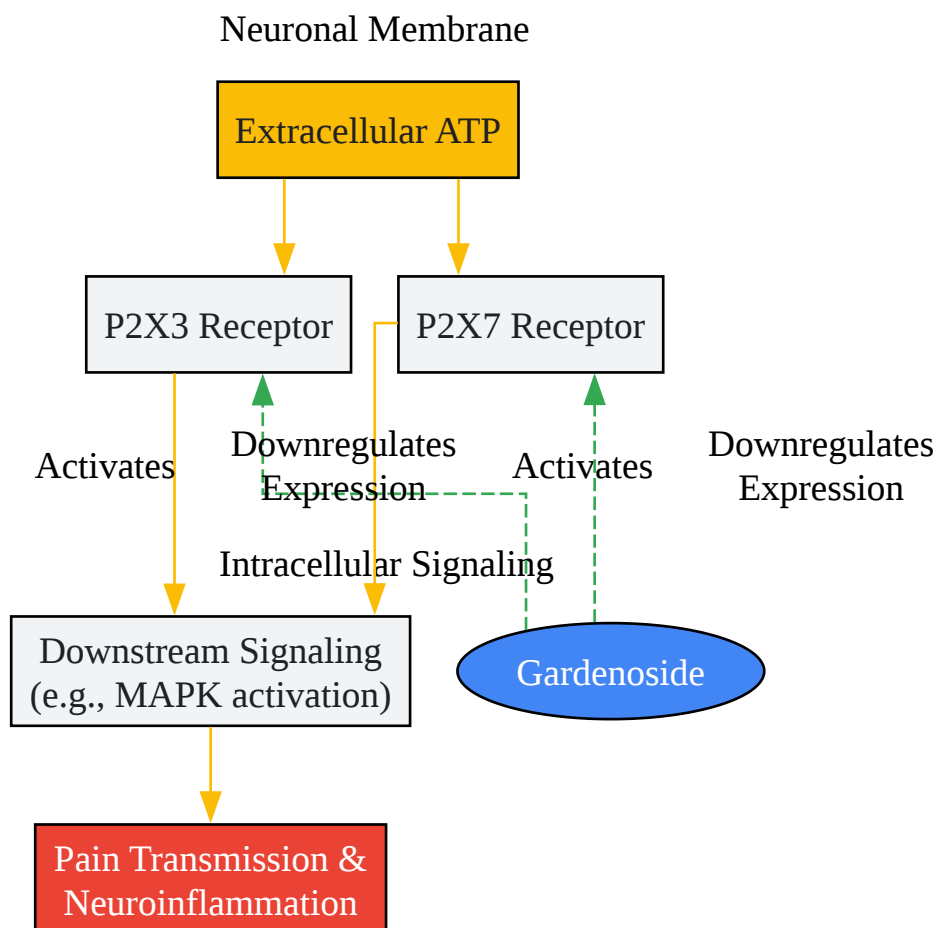
Key Signaling Pathways Modulated by Gardenoside

Gardenoside exerts its pharmacological effects by modulating several key signaling pathways, primarily those involved in inflammation and pain.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Gardenoside** has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6[9][10].





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